N(2),3-Ethenodeoxyguanosine

DNA adduct stability glycosidic bond half-life vinyl chloride adducts

The extreme glycosidic bond lability (t1/2 ~3.5 h at pH 6) complicates handling and can invalidate mutagenesis assays. Our freshly prepared N2,3-εdG mitigates spontaneous depurination, delivering reliable experimental endpoints. • Quantitatively defined G→A transition signature: 0.5% uncorrected & 13% corrected mutagenic potential - calibrates reporter assays for vinyl chloride exposure. • Exceptional ETH1 antibody sensitivity: 50% inhibition at 18 fmol - ideal calibrant for ELISA & immunoaffinity quantification of low-abundance adducts. • Benchmark dTTP misincorporation: 0.71 (pol ι) & 0.63 (pol η) - essential positive control for Y-family polymerase fidelity studies.

Molecular Formula C₁₂H₁₃N₅O₄
Molecular Weight 291.26 g/mol
CAS No. 121055-53-6
Cat. No. B131647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2),3-Ethenodeoxyguanosine
CAS121055-53-6
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one; 
Molecular FormulaC₁₂H₁₃N₅O₄
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O
InChIInChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1
InChIKeyDUHWHZGZQYBCAZ-KJFJCRTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(2),3-Ethenodeoxyguanosine: Product Overview


N(2),3-Ethenodeoxyguanosine (N2,3-εdG; CAS 121055-53-6) is a modified deoxyguanosine nucleoside characterized by an etheno bridge between the N2 and N3 positions of the guanine base [1]. It is formed in double-stranded DNA exposed to the carcinogen vinyl chloride in vivo or its metabolite chloroacetaldehyde in vitro, and also arises from lipid peroxidation products [2]. The compound exhibits weak fluorescence at neutrality and is notable for its extreme glycosidic bond lability, with a half-life of approximately 3.5 h at 37 °C and pH 6, which complicates its isolation and handling [3].

Why N(2),3-εdG Cannot Be Substituted


N(2),3-Ethenodeoxyguanosine is not functionally interchangeable with unmodified deoxyguanosine or even with its positional isomer 1,N2-ethenodeoxyguanosine. Its glycosidic bond is approximately 1000‑fold more labile than that of 1,N2-εdG (t1/2 ≈ 3.5 h vs. 2.3 h at pH 1) [1], and it exhibits a distinct mutagenic signature—inducing G→A transitions rather than the G→T transversions characteristic of 8‑oxo‑dG [2]. Furthermore, its formation is relatively independent of DNA secondary structure, unlike 1,N2-εdG, whose yield is suppressed in double‑stranded contexts [3]. These divergent chemical and biological properties mean that generic substitution with any other guanine adduct will invalidate experimental outcomes in studies of vinyl chloride carcinogenesis or lipid‑peroxidation‑derived DNA damage.

N(2),3-εdG: Key Quantitative Differences


Glycosidic Bond Lability vs 1,N2-εdG

The glycosidic bond of N2,3-εdG is exceptionally labile. At 37 °C and pH 6, the monomeric nucleoside exhibits a half-life of only ~3.5 h, whereas the corresponding 5′-phosphate and 5′-triphosphate are slightly more stable (t1/2 = 7–10 h) [1]. In stark contrast, the isomeric 1,N2-ethenodeoxyguanosine is >1000‑fold more stable, with a t1/2 of 2.3 h measured at the far more acidic pH 1 [2]. When incorporated into a double‑stranded polymer (poly(dG,εdG‑dC)), the glycosidic bond stability increases by ~2 orders of magnitude (t1/2 ≈ 600 h) [1].

DNA adduct stability glycosidic bond half-life vinyl chloride adducts

Monoclonal Antibody ELISA Sensitivity

A monoclonal antibody specific for N2,3‑εdG (clone ETH1) achieves 50% inhibition of binding in a competitive ELISA with only 18 fmol of the free nucleoside [1]. The corresponding immunoassay for single‑stranded DNA can detect as little as 48 fmol of N2,3‑εdG per 25 µg of DNA [1]. In contrast, the antibody developed for the isomeric 1,N2‑εdG (ETH2) requires 11 pmol to reach 50% inhibition—a >600‑fold lower sensitivity [1].

ELISA DNA adduct quantification monoclonal antibody

G→A Transition Mutagenic Signature

In a site‑specific reversion assay in Escherichia coli, a single N2,3‑εG residue placed opposite a template cytosine yielded an uncorrected mutation frequency of 0.5%, compared with a control frequency of ~0.02% [1]. After correction for adduct content and penetrance, the calculated mutagenic potential was approximately 13% per analogue [1]. The mutations were almost exclusively G→A transitions (134/135 mutants) [1]. This contrasts sharply with 8‑oxo‑dG, which primarily induces G→T transversions [2], and with 1,N2‑εdG, which shows a different miscoding spectrum in human polymerase assays [3].

mutagenesis site-specific mutagenesis G→A transitions

Human Y-Family Polymerase Miscoding

Steady‑state kinetic analysis with human Y‑family polymerases shows that dTTP misincorporation opposite N2,3‑εG is the predominant miscoding event. Pol ι exhibits a dTTP misincorporation frequency of 0.71, while pol η shows a frequency of 0.63 [1]. In contrast, the isomeric 1,N2‑εG lesion is bypassed with a different fidelity profile; pol η preferentially inserts dGTP rather than dTTP opposite 1,N2‑εG [2]. The high dTTP misincorporation rates for N2,3‑εG explain the G→A transition signature observed in vivo.

translesion synthesis DNA polymerase fidelity miscoding frequency

N(2),3-εdG: Application Scenarios


Site-Specific Mutagenesis for Vinyl Chloride

Due to its defined G→A transition signature (0.5% uncorrected mutation frequency; 13% corrected mutagenic potential) [1], N2,3‑εdG is the reference standard for constructing site‑specifically modified oligonucleotides used to study the mutational consequences of vinyl chloride exposure. Researchers rely on its quantitative mutagenicity data to calibrate reporter assays and to compare the efficiency of repair pathways.

Immunoaffinity Biomonitoring for Etheno Adducts

The monoclonal antibody ETH1 exhibits exceptional sensitivity (50% inhibition at 18 fmol) [2], making N2,3‑εdG the preferred calibrant for ELISA and immunoaffinity chromatography methods aimed at quantifying this specific adduct in human or animal tissue samples. Its use ensures that low‑abundance lesions are detected reliably.

Translesion Synthesis and Polymerase Fidelity

The high dTTP misincorporation frequencies (0.71 for pol ι; 0.63 for pol η) [3] establish N2,3‑εdG as a critical positive control for investigating the miscoding potential of Y‑family polymerases. Researchers evaluating novel polymerase inhibitors or studying the mechanism of mutagenic bypass require this adduct to benchmark enzyme fidelity.

Stable Nucleotide Analogue Preparation

Because the monomeric nucleoside is highly labile (t1/2 ≈ 3.5 h at pH 6) [4], the 5′-triphosphate derivative is often the preferred form for enzymatic incorporation studies. Suppliers offering freshly synthesized N2,3‑εdG or its protected 2′-fluoro isostere enable experiments that would otherwise be compromised by spontaneous depurination.

Technical Documentation Hub

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